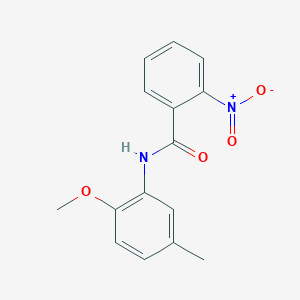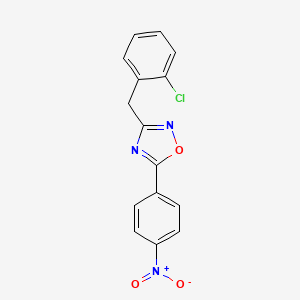![molecular formula C18H18N2O2 B5739792 N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide, also known as AM404, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide exerts its effects by inhibiting the uptake of anandamide, a neurotransmitter that is involved in pain signaling and inflammation. By blocking the uptake of anandamide, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide increases the levels of this neurotransmitter in the brain, leading to reduced pain and inflammation. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to activate the TRPV1 receptor, which is involved in pain signaling and thermoregulation.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activation of immune cells, such as microglia and astrocytes. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to reduce pain and inflammation by blocking the uptake of anandamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects, and it may be able to slow or prevent the progression of these diseases. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide may have potential as a treatment for chronic pain and inflammation, as well as other conditions that involve the endocannabinoid system. Further research is needed to fully understand the potential therapeutic applications of N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
Synthesemethoden
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol and 4-methylphenylacetic acid with acetic anhydride and phosphorous pentoxide. The resulting product is then subjected to a series of purification steps to obtain pure N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects by blocking the uptake of the endocannabinoid anandamide, which is involved in pain signaling. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYILEBMAAWOSL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)




![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)